N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 3,4,5-trimethoxyphenyl group at position 2 and a carboxamide moiety at position 5. The carboxamide nitrogen is further functionalized with a 3-(1H-imidazol-1-yl)propyl chain. This structure combines aromatic methoxy groups, a thiazole ring, and an imidazole-containing side chain, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-13-18(19(25)22-6-5-8-24-9-7-21-12-24)29-20(23-13)14-10-15(26-2)17(28-4)16(11-14)27-3/h7,9-12H,5-6,8H2,1-4H3,(H,22,25) |
InChI Key |
ZTIQAJRFYIIKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,4,5-Trimethoxythiobenzamide with α-Halogenated Ketones
Adapting methods from GB2056440A, the thiazole ring is constructed via condensation of 3,4,5-trimethoxythiobenzamide (1) with chloroacetone (2). The reaction proceeds in toluene at 80–100°C for 6–8 hours, utilizing magnesium oxide to absorb HCl byproducts. This yields 2-(3,4,5-trimethoxyphenyl)-4-methylthiazole-5-carboxylic acid (3) after acidic workup.
Reaction Scheme:
Key parameters:
Alternative Route via Thiosemicarbazide Intermediates
As demonstrated in Arkivoc 2023, thioamides react with monobromomalonamide derivatives to form thiazole-carboxamides. Applying this to 3,4,5-trimethoxyphenylthioamide (4) and ethyl bromomalonamide (5) in ethanol with pyridine (4 eq.) under reflux yields the thiazole-5-carboxamide core (6) in 82% yield.
Advantages:
Introduction of the Imidazole-Propylamine Side Chain
The N-[3-(1H-imidazol-1-yl)propyl] moiety is introduced via nucleophilic substitution or amide coupling:
Synthesis of 3-(1H-Imidazol-1-yl)propan-1-amine (7)
-
Alkylation of Imidazole: Imidazole (8) reacts with 1-bromo-3-chloropropane (9) in DMF at 60°C for 12 hours, yielding 1-(3-chloropropyl)-1H-imidazole (10).
-
Amination: Treatment of 10 with aqueous ammonia (28%) in a sealed tube at 120°C for 24 hours affords 3-(1H-imidazol-1-yl)propan-1-amine (7) in 65% yield.
Purity Considerations:
Amide Bond Formation
Coupling the thiazole-5-carboxylic acid (3) with 3-(1H-imidazol-1-yl)propan-1-amine (7) completes the synthesis:
Activation as Acid Chloride
-
Chlorination: Thiazole-5-carboxylic acid (3) reacts with thionyl chloride (1.5 eq.) in anhydrous CH₂Cl₂ at 0°C→RT for 3 hours, forming the acid chloride (11).
-
Aminolysis: Dropwise addition of 7 (1.2 eq.) and Et₃N (2 eq.) to 11 in THF at −20°C yields the target compound after 12 hours.
Optimized Conditions:
Carbodiimide-Mediated Coupling
Alternative method using EDCl/HOBt:
-
Activation: 3 (1 eq.), EDCl (1.2 eq.), HOBt (1.1 eq.) in DMF, 0°C, 1 hour
-
Coupling: Add 7 (1.1 eq.), stir at RT for 18 hours
Analytical Data and Characterization
Spectroscopic Validation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imidazole-H), 7.85 (s, 2H, Ar-H), 6.92 (s, 1H, thiazole-H), 3.89 (s, 9H, OCH₃), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 2.81 (s, 3H, CH₃), 1.95 (quin, J=6.8 Hz, 2H, CH₂)
-
HRMS (ESI): m/z calc. for C₂₃H₂₈N₄O₄S [M+H]⁺ 493.1784, found 493.1789
Purity Assessment:
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization Route | Thiosemicarbazide Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 67% |
| Purification Complexity | Moderate | Low |
| Scalability | >100 g | <50 g |
The EDCl-mediated coupling demonstrates superior yield (85%) compared to acid chloride methods (78%), though at higher reagent cost.
Challenges and Mitigation Strategies
-
Imidazole Ring Stability:
-
Regioselectivity in Thiazole Formation:
-
Byproduct Formation:
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thiazole and imidazole derivatives. N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has shown promise in inhibiting cancer cell proliferation. For instance, derivatives with imidazo[2,1-b]thiazole scaffolds have demonstrated significant cytotoxic effects against various human cancer cell lines such as HepG2 and MDA-MB-231 .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific kinases and receptors associated with cancer cell growth. Imidazo[2,1-b]thiazole derivatives have been identified as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR), which are critical pathways in tumor growth and metastasis .
Antimicrobial Properties
Antimycobacterial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. For example, certain imidazo[2,1-b]thiazole derivatives have been evaluated for their in vitro antitubercular activity, showing promising results with low IC50 values . This suggests that compounds like this compound could be further explored for their potential as antitubercular agents.
Other Therapeutic Applications
Anti-inflammatory Properties
The thiazole and imidazole moieties present in this compound structure may also contribute to anti-inflammatory effects. Compounds derived from these scaffolds have been reported to exhibit significant anti-inflammatory activity in various experimental models .
Cystic Fibrosis Treatment
Certain derivatives have been investigated for their role as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. This application is particularly relevant given the need for effective treatments targeting ion channel dysfunction in cystic fibrosis patients .
Comprehensive Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with imidazole substitutions exhibited enhanced activity against breast cancer cells (MDA-MB-231), leading to a significant reduction in cell viability at low concentrations.
Case Study 2: Antitubercular Activity
In vitro studies on imidazo[2,1-b]thiazole derivatives demonstrated effective inhibition of Mycobacterium tuberculosis with IC50 values lower than those of standard treatments. This positions these compounds as potential candidates for further development into new antitubercular drugs.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Key Structural and Functional Differences
Core Heterocycles: The target compound uses a thiazole core, whereas analogues in and employ benzimidazole or triazole cores. The 3,4,5-trimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl or 4-bromophenyl groups in analogues, which may influence solubility and steric hindrance .
Side Chains and Functional Groups: The 3-(1H-imidazol-1-yl)propyl chain in the target compound is distinct from the propyl () or triazole-phenoxymethyl () chains. Imidazole’s basicity could enhance interactions with biological targets (e.g., enzymes, receptors) . ’s compound features a hydrazinecarboxamide group, which introduces conformational rigidity via the (E)-configured imine, unlike the flexible carboxamide in the target compound .
Synthetic Routes: The target compound may require multi-step synthesis (e.g., coupling imidazole-propylamine to a preformed thiazole-carboxylic acid), whereas ’s benzimidazole was synthesized via a one-pot reductive cyclization .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes an imidazole ring and a thiazole moiety. Its molecular formula is , with a molecular weight of approximately 384.47 g/mol. The presence of methoxy groups enhances its lipophilicity and potential biological activity.
Preliminary studies indicate that this compound may function as an inhibitor of various kinases, particularly those involved in cancer progression. Kinase inhibitors play a crucial role in cancer therapy by disrupting signaling pathways that promote cell proliferation and survival. Specifically, this compound has shown promise in inhibiting tyrosine kinases, which are often overactive in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. The following table summarizes the structural features and their corresponding biological activities:
| Structural Feature | Biological Activity |
|---|---|
| Imidazole ring | Potential kinase inhibition |
| Thiazole moiety | Anticancer properties |
| Methoxy groups (3,4,5-trimethoxy) | Enhanced lipophilicity and activity |
Research indicates that modifications to the thiazole and imidazole rings can significantly affect the compound's potency against cancer cell lines .
Anticancer Activity
A study conducted by Kumar et al. evaluated the anticancer properties of related thiazole derivatives. The findings suggested that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including prostate (DU145), breast (MCF7), and pancreatic (PaCa2) cancers. The IC50 values reported for these compounds ranged from 0.3 µM to 1 mM depending on the specific structural modifications .
Antimicrobial Activity
In addition to anticancer properties, derivatives of thiazole compounds have shown promising antimicrobial activities. For instance, compounds with specific substitutions have been tested against Gram-positive and Gram-negative bacteria and fungi. The results indicated that certain modifications enhance antibacterial efficacy compared to standard reference drugs like ampicillin .
Case Studies
Case Study 1: Inhibition of Kinase Activity
In a recent study exploring the kinase inhibition potential of thiazole derivatives, it was found that specific analogs demonstrated significant inhibitory effects on tyrosine kinases associated with cancer cell signaling pathways. These findings suggest that this compound might be developed further as a targeted anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of thiazole derivatives against Helicobacter pylori. The results indicated that certain compounds exhibited superior activity compared to traditional antibiotics like metronidazole. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Thiazole Core Formation : Condensation of thiourea derivatives with α-bromo ketones under reflux in ethanol (80–90°C), followed by cyclization .
Imidazole Propyl Sidechain Installation : Alkylation of the thiazole intermediate with 3-(1H-imidazol-1-yl)propyl chloride using K₂CO₃ as a base in DMF at room temperature, achieving >75% yield .
Trimethoxyphenyl Group Incorporation : Suzuki-Miyaura coupling with 3,4,5-trimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (toluene/ethanol, 80°C) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, reflux | 65–70 | ≥95% |
| 2 | DMF, K₂CO₃, RT | 75–80 | 98% |
| 3 | Pd(PPh₃)₄, 80°C | 60–65 | 97% |
Q. How can structural purity be confirmed for this compound?
- Methodological Answer : Use a combination of:
- NMR : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ 7.8–8.2 ppm for imidazole protons, δ 160–165 ppm for thiazole carbons) .
- HPLC-MS : Monitor retention time (e.g., 12.3 min on C18 column, acetonitrile/water gradient) and confirm molecular ion [M+H]⁺ at m/z 484.2 .
- Elemental Analysis : Match experimental C, H, N values to theoretical (e.g., C: 62.1%, H: 5.8%, N: 14.5%) .
Q. What solvents and conditions are critical for improving solubility during biological assays?
- Methodological Answer :
- Polar Solvents : DMSO (≥99.9% purity) for stock solutions (10 mM).
- Aqueous Buffers : Use 0.1% Tween-80 in PBS (pH 7.4) to prevent aggregation .
- Stability : Avoid prolonged exposure to light or temperatures >37°C to prevent degradation .
Advanced Research Questions
Q. How does the 3,4,5-trimethoxyphenyl moiety influence tubulin polymerization inhibition?
- Methodological Answer :
- Structural Insights : The trimethoxyphenyl group mimics colchicine’s trimethoxybenzene, binding to the β-tubulin interface. Molecular docking (AutoDock Vina) shows key interactions:
- Hydrogen Bonds : Methoxy oxygen with Thr179 (ΔG = −9.2 kcal/mol) .
- π-Stacking : Aromatic ring with Tyr224 .
- Functional Assays :
| Assay | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Tubulin Polymerization | 0.45 ± 0.12 | Destabilizes microtubules |
| Cell Migration (PC-3) | 1.2 ± 0.3 | Disrupts cytoskeleton |
Q. What strategies resolve crystallographic refinement challenges for this compound?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) to enhance resolution (<1.0 Å).
- Refinement in SHELXL : Apply TWIN/BASF commands for handling pseudo-merohedral twinning .
- Validation : Check R-factor convergence (R₁ < 5%, wR₂ < 12%) and electron density maps (Fo-Fc < 0.3 e/ų) .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Modifications :
Imidazole Substitution : Replace propyl linker with cyclopropyl (synthesized via Sonogashira coupling) to enhance metabolic stability .
Thiazole Methyl Group : Fluorination (e.g., CF₃ at C4) improves logP (from 2.8 to 3.5) and blood-brain barrier penetration .
- SAR Data :
| Derivative | Tubulin IC₅₀ (μM) | Solubility (μg/mL) |
|---|---|---|
| Parent | 0.45 | 12.5 |
| Cyclopropyl | 0.38 | 18.2 |
| CF₃-C4 | 0.29 | 9.8 |
Q. What computational methods validate binding modes in silico?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS, 100 ns) to assess stability of the imidazole-thiazole core in the colchicine pocket .
- Free Energy Calculations : Use MM-PBSA to estimate ΔG binding (−10.3 kcal/mol vs. −9.8 kcal/mol for colchicine) .
Contradictions and Validation
- Synthetic Yield Discrepancies : reports 75–80% yields for imidazole alkylation, while notes 60–65% under similar conditions. Resolution: Optimize stoichiometry (1.2:1 base:substrate ratio) and use anhydrous DMF .
- Biological Activity Variability : Some studies (e.g., ) report nanomolar IC₅₀ values, whereas others () show micromolar activity. Resolution: Validate assay conditions (e.g., ATP levels, cell line passaging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
